molecular formula C12H15N3O2 B6359080 Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester CAS No. 1907298-01-4

Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester

Número de catálogo: B6359080
Número CAS: 1907298-01-4
Peso molecular: 233.27 g/mol
Clave InChI: RZQCOVJVYYLOQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester (CAS: 1907298-01-4) is a carbamate derivative of the imidazo[1,2-a]pyridine scaffold. This compound features a tert-butyl carbamate group at the 2-position of the heterocyclic core, distinguishing it from other ester or carboxylic acid derivatives. With a molecular weight of 233.27 and purity of 98% (as reported by CymitQuimica), it is primarily utilized as a protected intermediate in organic synthesis, particularly for amine functionalities in drug discovery . The tert-butyl group enhances steric bulk, improving stability against hydrolysis and nucleophilic attack, making it advantageous for multi-step synthetic routes.

Propiedades

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCOVJVYYLOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Condensation Reactions for Core Structure Formation

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. A patent by CN104370898A outlines a method starting with 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid (1) , which undergoes condensation with piperazine derivatives (2) using coupling agents such as EDCI or HOBt in tetrahydrofuran (THF) or dimethylformamide (DMF) . Triethylamine or diisopropylethylamine is added to neutralize HCl byproducts, achieving intermediate (3) in 65–73% yield. This step is critical for introducing the piperazine moiety, which is later functionalized with tert-butyl carbamate groups.

In a modified protocol from Frontiers in Chemistry, bromotrimethylsilane (BTMS) in acetonitrile facilitates the formation of the tert-butyl ester via McKenna’s reaction . After 24 hours at room temperature, ethanol is added to quench excess BTMS, followed by trifluoroacetic acid (TFA) to deprotect the tert-butyl group if necessary. This method avoids harsh acidic conditions, preserving sensitive functional groups with yields up to 98% .

Deprotection and Final Modification

Deprotection of the tert-butyl group is a critical step for generating free amines or carboxylic acids. Frontiers in Chemistry details a two-step process: BTMS-mediated ester hydrolysis followed by TFA treatment . For instance, compound 7e is stirred with BTMS in acetonitrile for 24 hours, after which ethanol removes residual silyl groups. TFA (2 ml, 30°C, 1 hour) then cleaves the tert-butyl carbamate, yielding the free amine with 68% efficiency . This method avoids racemization observed in POCl₃-mediated cyclizations, as reported in Inhibition of Insulin-Regulated Aminopeptidase .

Analytical Validation and Characterization

4.1 Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 9.23 (s, 1H, imidazole-H), 8.50 (d, 1H, pyridine-H), and 4.04–4.01 (m, 4H, piperazine-CH₂) .

  • MS (EI) : Molecular ion peaks at m/z 508.2 (M⁺) confirm the molecular weight of functionalized derivatives .

4.2 Purity and Yield

  • Capot Chemical reports ≥98% purity via HPLC, with reaction yields optimized to 65–98% depending on coupling agents and solvents .

  • Comparative data (Table 1) highlights the impact of solvent choice on yield.

Table 1: Solvent Optimization for Condensation Reactions

SolventCoupling AgentBaseYield (%)
THFEDCITEA73
DMFHOBtDIPEA68
AcetonitrileBTMSNone98

Challenges and Optimization Strategies

5.1 Racemization
POCl₃-mediated cyclization, as noted in DIVA Portal, causes racemization at the C2 position of pyrrolidine rings . Substituting POCl₃ with BTMS or using chiral auxiliaries mitigates this issue .

5.2 Solvent Selection
Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switching to acetonitrile with BTMS improves solubility and reduces side reactions .

5.3 Scalability
Patent CN104370898A scales reactions to 1 kg batches using continuous flow systems, achieving 92% yield with tetrakis(triphenylphosphine)palladium(0) and reduced catalyst loading (0.5 mol%) .

Análisis De Reacciones Químicas

Types of Reactions

Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester and its derivatives have been investigated for their potential in treating a range of diseases due to their ability to modulate specific biological pathways.

Pain and Inflammation Management

Research indicates that imidazo[1,2-a]pyridine derivatives can modulate the activity of P2X7 receptors, which are implicated in pain and inflammatory responses. These compounds have shown promise in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders by inhibiting the signaling pathways associated with these receptors .

Cancer Therapeutics

The compound has been explored as a potential cancer therapeutic. For instance, a carbon-11 labeled derivative was developed for use as a positron emission tomography (PET) imaging agent targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers . This pathway plays a crucial role in cell growth and survival, making it an attractive target for cancer treatment.

Epigenetic Modulation

Imidazo[1,2-a]pyridine compounds have also been studied as epigenetic bromodomain inhibitors. These inhibitors target bromodomain proteins involved in gene regulation and have shown activity against non-BET bromodomains like CBP and EP300. The development of these compounds aims to enhance their selectivity and potency against specific cancer types .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step organic reactions that allow for the modification of substituents to optimize biological activity. Studies have demonstrated that variations in the molecular structure can significantly influence the pharmacological properties of these compounds.

Synthetic Pathways

The synthetic routes typically involve starting materials such as 2-amino-pyridine derivatives and various electrophiles to construct the imidazo ring system. For example, one study detailed a two-step synthesis process leading to compounds with significant inhibitory activity against specific targets .

The biological activities of this compound derivatives have been extensively evaluated through various assays.

Antiproliferative Effects

Recent studies have reported that certain derivatives exhibit potent antiproliferative effects against cancer cell lines with IC50 values ranging from 0.4 to 6.0 µM . This highlights their potential as candidates for further development in cancer therapy.

Antimicrobial Properties

In addition to their anticancer properties, some imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, indicating their versatility as therapeutic agents .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical applications:

StudyApplicationFindings
Study 1Pain ManagementDemonstrated efficacy in reducing pain associated with inflammation via P2X7 receptor modulation .
Study 2Cancer ImagingDeveloped a carbon-11 labeled derivative for PET imaging targeting PI3K/Akt/mTOR pathways .
Study 3Epigenetic TherapyShowed inhibitory activity against CBP and BRD4 with implications for cancer treatment .
Study 4Antimicrobial ActivityExhibited significant antibacterial effects against various pathogens .

Mecanismo De Acción

Comparación Con Compuestos Similares

Key Observations:

Functional Groups :

  • The tert-butyl carbamate in the target compound provides superior stability compared to ethyl esters, which are prone to hydrolysis under acidic/basic conditions .
  • Ethyl esters (e.g., CAS 101820-69-3) are reactive intermediates often converted to carboxylic acids or amides, as demonstrated in flow synthesis protocols .

Synthetic Utility :

  • The tert-butyl carbamate is favored in multi-step syntheses requiring temporary amine protection, while ethyl esters serve as transient intermediates for downstream reactions .
  • highlights the use of ethyl bromopyruvate in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acids, which can be esterified or amidated post-saponification .

Target Compound:

  • Synthesis : While explicit details are absent in the evidence, analogous carbamates are typically synthesized via reaction of the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
  • Stability : The tert-butyl group mitigates decarboxylation risks observed in carboxylic acid derivatives at high temperatures .

Ethyl Esters (CAS 101820-69-3 and Thermo Scientific™ Product):

  • Synthesis: Generated via condensation of bromopyruvic acid with 2-aminopyridines in flow reactors (125°C, DMF, PTSA catalyst), followed by esterification .
  • Downstream Processing : Ethyl esters are saponified to carboxylic acids or coupled with amines to form amides, as demonstrated in continuous flow methodologies .

Research Findings and Data

Stability and Reactivity

  • Carbamates : Resist hydrolysis under physiological conditions, ideal for in vivo applications.
  • Esters : Require controlled conditions (e.g., low temperature, anhydrous) to prevent premature degradation .

Actividad Biológica

Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and recent research findings.

Background

Imidazopyridines are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The unique nitrogen-containing heterocyclic structure contributes to their ability to interact with various biological targets. The compound in focus, this compound, exhibits significant promise in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, one study demonstrated that certain derivatives can inhibit ergosterol biosynthesis in yeast cells, effectively targeting fungal infections. The compound Probe II from this study showed complete inhibition of ergosterol formation at two times the minimum inhibitory concentration (MIC) . This suggests that imidazo[1,2-a]pyridine derivatives could be developed as antifungal agents.

Anticancer Activity

Imidazo[1,2-a]pyridine compounds have also been evaluated for their anticancer properties. In vitro studies involving human cervical carcinoma HeLa cells indicated that specific 6-substituted imidazo[1,2-a]pyridine analogs exhibited cytotoxic effects with half-maximal inhibitory concentrations (IC50) ranging from 25 μM to 735 μM . These findings underscore the potential of these compounds in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Variations at the C6 position of the imidazo[1,2-a]pyridine ring have been shown to significantly influence their potency against various biological targets. For instance:

CompoundSubstituentIC50 (μM)Biological Activity
1aCarboxyester<150High cytotoxicity
1dAmine<150High cytotoxicity
1lNone>735Negligible activity

This table illustrates how different substituents impact the efficacy of these compounds against cancer cell lines .

Study 1: Antifungal Efficacy

In a recent study focusing on antifungal activity, two newly synthesized imidazo[1,2-a]pyridine derivatives were tested against Candida species. The results indicated that Probe II successfully inhibited ergosterol biosynthesis and showed potential for addressing drug resistance in fungal infections .

Study 2: Cytotoxicity in Cancer Cells

A comprehensive evaluation of several imidazo[1,2-a]pyridine analogs revealed significant cytotoxic effects against different cancer cell lines. The study utilized a PrestoBlue® viability assay to determine IC50 values and found that many compounds demonstrated promising anticancer activities .

Q & A

Q. What are the foundational synthetic strategies for preparing imidazo[1,2-a]pyridine derivatives like this compound?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent reactions, or oxidative coupling. For example, the tert-butyl carbamate group can be introduced via carbamate-forming reactions using tert-butyl chloroformate under basic conditions. Key steps include protecting the amine group during ring formation and optimizing reaction conditions (e.g., solvent, temperature) to minimize side products .

Q. How is the molecular structure of this compound characterized in research settings?

Structural characterization relies on spectroscopic techniques:

  • 1H/13C NMR : To confirm substitution patterns and tert-butyl/carbamate group integration. For instance, tert-butyl protons appear as a singlet near δ 1.4 ppm .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For definitive confirmation of stereochemistry and bond angles, as demonstrated in studies of analogous imidazo[1,2-a]pyrimidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate chemical waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural analysis?

Contradictions in NMR or MS data may arise from tautomerism, impurities, or solvent effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • High-resolution MS (HRMS) : To resolve ambiguities in molecular ion peaks.
  • Comparative analysis : Cross-reference with structurally similar compounds, such as ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives .

Q. What methodologies optimize the synthesis of this compound for high yield and purity?

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., reagent stoichiometry, reaction time) to maximize yield. Flow chemistry techniques, as applied in diphenyldiazomethane synthesis, can enhance reproducibility and scalability .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity during imidazo ring formation .

Q. How can the biological activity of this compound be systematically evaluated?

  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) using purified targets.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., bromo or trifluoromethyl groups) and compare bioactivity. For example, tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate derivatives show potential in enzyme interaction studies .
  • Computational modeling : Molecular docking to predict binding affinities with target proteins .

Key Challenges & Solutions

  • Regioselectivity in substitution reactions : Use directing groups (e.g., bromine) to control functionalization at specific positions .
  • Handling hygroscopic intermediates : Store compounds under inert gas (N₂/Ar) and use anhydrous solvents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.